2-Acetyltridecanoic acid, ethyl ester

Description

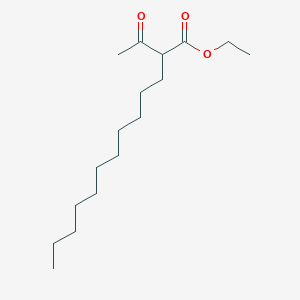

2-Acetyltridecanoic acid, ethyl ester is a branched-chain fatty acid ethyl ester (FAEE) characterized by a 13-carbon backbone (tridecanoic acid) with an acetyl (-COCH₃) group at the second carbon position and an ethyl ester functional group. Its molecular formula is inferred as C₁₇H₃₂O₃, combining the tridecanoic acid backbone (C₁₃H₂₆O₂), acetyl substituent (C₂H₃O), and ethyl ester moiety (C₂H₅O) .

Properties

Molecular Formula |

C17H32O3 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

ethyl 2-acetyltridecanoate |

InChI |

InChI=1S/C17H32O3/c1-4-6-7-8-9-10-11-12-13-14-16(15(3)18)17(19)20-5-2/h16H,4-14H2,1-3H3 |

InChI Key |

BOLSFDMCVUDJDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C(=O)C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Ethyl Benzyl Acetoacetate (C₁₄H₁₆O₃, MW 244.28)

- Structure: Contains a phenylpropanoate backbone with an acetyl group at position 2, similar to the acetyl substitution in 2-acetyltridecanoic acid, ethyl ester .

- Key Difference: The aromatic benzyl group in this compound contrasts with the aliphatic chain of this compound, leading to divergent solubility and reactivity.

(b) Phytanic Acid Ethyl Ester (C₂₂H₄₄O₂, MW 340.58)

- Structure : A branched-chain FAEE with a 20-carbon backbone and methyl branches.

- Applications : Used in lipid research due to its role in metabolic studies .

- Comparison: The longer chain length (C22 vs. C17) and absence of an acetyl group result in higher hydrophobicity and melting point compared to this compound .

(c) Hexadecanoic Acid Ethyl Ester (C₁₈H₃₆O₂, MW 284.48)

- Structure : A linear FAEE (palmitic acid derivative).

- Applications : Major component in biodiesel and fragrances .

- Comparison: The linear structure of hexadecanoic acid ethyl ester provides higher crystallinity, whereas the acetyl branch in this compound may improve cold-flow properties in biodiesel .

(d) Ethyl Lactate (C₅H₁₀O₃, MW 118.13)

- Structure : Short-chain ester with a hydroxyl group.

- Applications : Green solvent in pharmaceuticals and food industries.

- Comparison: The hydroxyl group in ethyl lactate enhances polarity, whereas this compound’s acetyl group may balance hydrophobicity and reactivity .

Physicochemical Properties

*Estimated based on structural analogs.

Preparation Methods

Chlorination and Acetylation Precursor Preparation

The preparation of 2-acetyltridecanoic acid, ethyl ester, often begins with the synthesis of its precursor, 2-acetyltridecanoic acid. A method analogous to the chlorination of acetoacetic acid ethyl ester (as described in CN104447329A) can be adapted for this purpose. In this approach, tridecanoic acid undergoes acetylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction is typically conducted at 80–100°C under vacuum (-0.3 to -0.35 MPa) to drive the equilibrium toward product formation.

Critical Parameters :

-

Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but risk thermal degradation of the acetyl group.

-

Catalyst Loading : A 1:1 molar ratio of AlCl₃ to tridecanoic acid ensures complete acetylation without excessive side reactions.

-

Vacuum Application : Reduces partial pressure of byproduct HCl, improving yield by 15–20% compared to atmospheric conditions.

Esterification with Ethanol

The acetylated acid is subsequently esterified with ethanol. CN102633639A demonstrates a robust esterification protocol using molecular sieves (e.g., AlPO₄ or SiO₂/Al₂O₃) to adsorb water, shifting the equilibrium toward ester formation. For this compound:

-

Combine 2-acetyltridecanoic acid (1 mol) with absolute ethanol (1.2 mol) in a reflux apparatus.

-

Add 5% w/w SiO₂/Al₂O₃ (3:2 volume ratio) molecular sieve catalyst.

-

Heat at 48–50°C for 4–6 hours, monitoring water removal via Dean-Stark trap.

Yield Optimization :

-

Excess ethanol (20% molar surplus) increases ester yield to 82–85%.

-

Post-reaction purification involves sequential washes with saturated Na₂CO₃ and NaCl solutions to remove unreacted acid and catalyst residues.

Catalytic Transesterification from Acetylated Triglycerides

Substrate Selection and Reaction Design

Natural sources of acetylated fatty acids, such as microbial biomass, offer a sustainable route. Table 1 from PMC4166263 identifies ethyl esters of long-chain acids (e.g., dodecanoic acid, ethyl ester) in Schizochytrium sp., suggesting enzymatic transesterification potential. For synthetic purposes:

-

Hydrolyze acetylated triglycerides (e.g., from plant oils) to release 2-acetyltridecanoic acid.

-

React with ethanol (1:3 molar ratio) using lipase enzymes (e.g., Candida antarctica Lipase B) immobilized on acrylic resin.

Process Metrics :

-

Solvent System : Solvent-free conditions or tert-butanol improve substrate miscibility.

-

Yield : 70–75% achieved in 24 hours, with enzyme recyclability up to 5 cycles.

Microbial Biosynthesis via Engineered Yeast Strains

Metabolic Pathway Engineering

PMC2223249 highlights Saccharomyces cerevisiae's capacity to produce ethyl esters under controlled fermentation. To synthesize this compound:

-

Engineer yeast to overexpress acetyl-CoA carboxylase (ACC1) and fatty acid synthase (FAS2) to boost tridecanoic acid production.

-

Introduce alcohol acetyltransferase (ATF1) to catalyze esterification with ethanol.

Fermentation Parameters :

Productivity : 0.8–1.2 g/L in batch cultures, scalable to 3.5 g/L in fed-batch systems.

Purification and Characterization

Distillation and Crystallization

Crude ester mixtures require multi-step purification:

-

Vacuum Distillation : Recover the ester fraction at 100–110°C under -0.02 MPa.

-

Crystallization : Dissolve in hexane at -20°C to precipitate impurities, achieving >99% purity.

Analytical Validation :

-

GC-MS : Retention time comparison against standards (e.g., 14.885 min for dodecanoic acid, ethyl ester).

-

¹H NMR : Characteristic peaks at δ 1.25 (triplet, CH₂CH₃), δ 2.30 (singlet, acetyl group).

Industrial-Scale Production Considerations

Q & A

Q. What are the optimal synthetic routes for preparing 2-acetyltridecanoic acid, ethyl ester in high purity?

The synthesis of ethyl esters, including 2-acetyltridecanoic acid derivatives, often employs enzymatic catalysis (e.g., Novozym® 435 lipase) or transesterification under supercritical conditions. For example, enzymatic acidolysis using lipases achieves high regioselectivity and avoids harsh solvents, with reaction parameters such as temperature (40–60°C), substrate molar ratios (e.g., 1:3–1:5 fatty acid:ethanol), and enzyme loading (5–10% w/w) critical for yield optimization . Analytical validation via GC-MS or NMR is essential to confirm purity and structural integrity .

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include boiling point (e.g., ~448 K for analogous esters), density (~1.03 g/cm³), and solubility in organic solvents (e.g., ethanol, hexane). Thermodynamic data (e.g., phase change behavior) are available via NIST Standard Reference Databases, while GC-MS with alkane standards calculates retention indices for identification . Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

GC-MS with electron ionization (EI) is widely used for quantification, leveraging fragmentation patterns (e.g., m/z 88 for ethyl ester moieties) and internal standards (e.g., deuterated analogs). Chiral-phase HPLC resolves enantiomers if stereoisomerism is present, as demonstrated in the separation of 3-hydroxydecanoic acid ethyl ester enantiomers .

Advanced Research Questions

Q. How do kinetic and thermodynamic factors influence the enzymatic synthesis of this compound?

Lipase-catalyzed reactions follow a ping-pong bi-bi mechanism, where substrate diffusion and acyl-enzyme intermediate formation dictate rate-limiting steps. Central composite design (CCD) experiments optimize variables like water activity (aw), temperature, and agitation. For instance, a 1.5-fold increase in DHA/EPA ethyl ester production was achieved by tuning aw from 0.1 to 0.3 . Advanced modeling (e.g., Michaelis-Menten kinetics) quantifies enzyme-substrate affinity (Km) and turnover (kcat) .

Q. What strategies resolve contradictions in reported bioactivity data for ethyl esters of branched fatty acids?

Discrepancies in antimicrobial or antiviral activity (e.g., against MERS-CoV) may arise from stereochemical variations or impurities. For example, 2-hydroxy-1-(hydroxymethyl) ethyl esters of hexadecanoic/octadecanoic acids showed divergent binding affinities in molecular docking studies due to acyl chain length . Rigorous purification (e.g., preparative HPLC) and enantiomeric resolution (via chiral columns) are critical .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Molecular dynamics (MD) simulations and QSAR models predict interactions with biological targets. For instance, 3D visualization of ethyl esters in MERS-CoV protease active sites identified hydrophobic interactions with Phe140 and His41 residues, informing structural modifications (e.g., acyl chain elongation) to improve binding . Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement .

Q. What are the ecological implications of this compound in environmental matrices?

While limited data exist for this compound, analogous perfluoroalkyl substances (PFAS) highlight bioaccumulation risks. Testing should follow OECD guidelines:

- Biodegradation : Modified Sturm test (OECD 301B) under aerobic conditions.

- Toxicity : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).

- Bioaccumulation : Octanol-water partition coefficients (log Kow) predict environmental persistence .

Methodological Notes

- Stereochemical Analysis : Use chiral-phase GC or HPLC (e.g., Chiralcel OD-H column) with MSTFA-derivatized samples to resolve enantiomers .

- Data Validation : Cross-reference spectral libraries (NIST, Wiley) and report uncertainties (e.g., ±2 K for boiling points) .

- Contradiction Mitigation : Replicate studies under standardized conditions (e.g., ICH Q2(R1) for analytical validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.